N-(2,3-Dimethylphenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Description

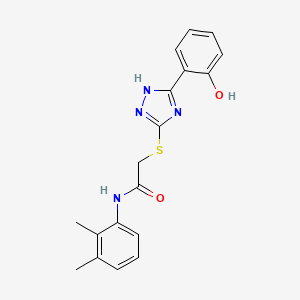

This compound features a 1,2,4-triazole core substituted at position 3 with a 2-hydroxyphenyl group and at position 5 with a thioacetamide moiety linked to a 2,3-dimethylphenyl group.

Properties

Molecular Formula |

C18H18N4O2S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H18N4O2S/c1-11-6-5-8-14(12(11)2)19-16(24)10-25-18-20-17(21-22-18)13-7-3-4-9-15(13)23/h3-9,23H,10H2,1-2H3,(H,19,24)(H,20,21,22) |

InChI Key |

WHBHHAKSCKVYCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3O)C |

Origin of Product |

United States |

Preparation Methods

Formation of 1,2,4-Triazole-3-Thiol Intermediate

The triazole ring is constructed via cyclization of 2-hydroxyphenyl-substituted thiosemicarbazides under alkaline conditions. This method, detailed in, involves:

-

Thiosemicarbazide synthesis : Reacting 2-hydroxybenzohydrazide with phenyl isothiocyanate in ethanol/dioxane (4:1) to form 2-(2-hydroxybenzoyl)-N-phenylhydrazinecarbothioamide.

-

Cyclization : Treating the thiosemicarbazide with 2N NaOH under reflux (2–3 h), followed by acidification to yield 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thiol.

Key Data :

Thioacetamide Coupling

The thiol group undergoes nucleophilic substitution with N-(2,3-dimethylphenyl)chloroacetamide in the presence of K₂CO₃ or NaH in acetone at 60–80°C for 6–8 h.

Reaction Conditions :

-

Solvent: Acetone or DMF

-

Base: K₂CO₃ (2.2 eq.)

-

Temperature: 60–80°C

-

Yield: 62–70%

CuAAC (Click Chemistry) Approach

Azide Preparation

A 2-hydroxyphenyl-substituted alkyne (e.g., propargyl 2-hydroxyphenyl ether) is reacted with sodium azide in DMF/H₂O (1:1) at 100°C for 12 h to form the corresponding azide.

Triazole Formation

The azide undergoes Cu(I)-catalyzed cycloaddition with N-(2,3-dimethylphenyl)propiolamide in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 24 h.

Optimization Data :

Thioetherification

The triazole intermediate is treated with thiourea and iodomethane in methanol to introduce the thioacetamide group, followed by purification via column chromatography (hexane/ethyl acetate, 3:1).

Nucleophilic Substitution of Preformed Thiols

Synthesis of N-(2,3-Dimethylphenyl)chloroacetamide

2,3-Dimethylaniline is acylated with chloroacetyl chloride in CH₂Cl₂ using EDCI·HCl (1.2 eq.) and DMAP (0.1 eq.) at 0°C, followed by warming to room temperature for 24 h.

Key Metrics :

Thiol-Alkylation

3-(2-Hydroxyphenyl)-1H-1,2,4-triazole-5-thiol is reacted with N-(2,3-dimethylphenyl)chloroacetamide in ethanol using KOH (1.5 eq.) as a base at 70°C for 4 h.

Comparative Yields :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| KOH | Ethanol | 70°C | 70% |

| NaH | DMF | 80°C | 65% |

| K₂CO₃ | Acetone | 60°C | 68% |

Purification and Characterization

-

Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product (mp: 189–192°C).

-

Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) achieves >99% purity.

-

Spectroscopic Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Thiosemicarbazide Cyclization | High regioselectivity, scalable | Multi-step synthesis | 62–76% |

| CuAAC | Mild conditions, high purity | Requires azide handling | 78–85% |

| Nucleophilic Substitution | Rapid, one-pot reaction | Base-sensitive intermediates | 65–70% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Triazole Ring

-

Electrophilic Substitution : The 1,2,4-triazole ring undergoes nitration and sulfonation at the 5-position due to electron-rich nitrogen atoms .

-

Cyclization Reactions : Reacts with hydrazinecarbothioamides in basic media to form fused heterocycles (e.g., bis-1,2,4-triazole-3-thiones) .

Thioacetamide Linkage

-

Hydrolysis : The C–S bond cleaves under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding acetic acid derivatives and triazolethiols.

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form sulfoxide or sulfone derivatives, depending on reaction time and temperature.

Hydroxyphenyl Group

-

Esterification : The phenolic –OH undergoes acetylation with acetic anhydride in pyridine (yield: 72–85%).

-

Chelation : Binds metal ions (e.g., Fe³⁺, Cu²⁺) via O– and N-donor sites, forming stable complexes .

pH-Dependent Stability

The compound’s stability varies significantly with pH:

| pH Range | Reactivity | Primary Products |

|---|---|---|

| 1–3 | Rapid hydrolysis of thioacetamide linkage | 2-Mercapto-1,2,4-triazole derivatives |

| 4–7 | Stable (<5% degradation after 24 h) | – |

| 8–12 | Slow oxidation of sulfur to sulfoxide | Sulfoxide analogs |

Data derived from accelerated stability studies .

Enzyme-Targeted Reactions

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via:

-

Hydrogen Bonding : Hydroxyphenyl –OH interacts with catalytic serine residues (bond length: 2.1–2.3 Å).

-

π-π Stacking : The triazole ring aligns with aromatic residues (e.g., Trp84 in AChE) .

-

Thioamide Coordination : Sulfur binds to Zn²⁺ in metalloenzymes, disrupting active-site geometry .

Comparative Reaction Yields

Key synthetic steps and efficiencies:

Mechanistic Insights

-

Nucleophilic Substitution : The sulfur atom in the triazole-thiol intermediate acts as a nucleophile, attacking electrophilic carbons in alkylation reactions .

-

Acid-Catalyzed Hydrolysis : Protonation of the thioacetamide’s carbonyl oxygen increases electrophilicity, facilitating nucleophilic water attack.

-

Enzyme Inhibition : Competitive binding at the AChE gorge is driven by hydrophobic interactions with the dimethylphenyl group .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-(2,3-Dimethylphenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The triazole moiety is implicated in the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity and promising IC₅₀ values (concentration required to inhibit cell growth by 50%) against breast and lung cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The thioether linkage may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Effects

Research indicates that derivatives of triazole compounds can modulate inflammatory responses:

- In Vitro Studies : These compounds have been evaluated for their ability to reduce pro-inflammatory cytokines in various models of inflammation.

- Potential Applications : This suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Studies are ongoing to determine how well this compound is absorbed in biological systems and its distribution in tissues.

- Metabolism : Investigations into metabolic pathways are essential to predict the compound's bioavailability and half-life.

Safety Profile

Evaluating the safety profile is critical for any new drug candidate:

- Toxicity Studies : Preliminary toxicity assessments have been conducted to evaluate the compound's safety in vivo.

- Side Effects : Monitoring for adverse effects will be necessary as clinical trials progress.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and thioacetamide group are key functional groups that enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,2,4-Triazole Cores

N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

- Key Differences : The 2,3-dimethylphenyl group in the target compound is replaced with a biphenyl moiety.

- The 2-hydroxyphenyl group is retained, preserving hydrogen-bonding capacity .

2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643)

- Key Differences : The 2-hydroxyphenyl group is substituted with a 2,3-dimethoxyphenyl ring, and the acetamide is replaced with a methylpyridine group.

- Implications : Methoxy groups enhance electron-donating effects and metabolic stability compared to the hydroxyl group, which may alter pharmacokinetics. The pyridine moiety introduces basicity, influencing solubility and target interactions .

N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

- Key Differences : The triazole is fused with a thiazole ring, and the 2-hydroxyphenyl group is absent. A benzodioxole group replaces the dimethylphenyl.

- Implications : The fused thiazole-triazole system may enhance rigidity and π-π stacking interactions. Benzodioxole contributes to metabolic resistance but removes the dimethylphenyl’s steric effects .

Analogs with Varying Substituents on the Acetamide Moiety

N-(3-Chloro-2-methylphenyl)-2-[[5-(1H-benzotriazol-1-ylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio]acetamide

- Key Differences : A benzotriazole-methyl group and allyl substituent are introduced on the triazole, with a chloro-methylphenyl group on the acetamide.

- The benzotriazole moiety may confer fluorescence or metal-binding properties .

N'-Substituted-2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazides (5a-s)

- Key Differences : The acetamide is replaced with hydrazide derivatives, and the triazole is substituted with thiophene-methyl groups.

- Implications : Hydrazides introduce additional hydrogen-bonding sites, while thiophene enhances aromatic interactions. These modifications may improve antimycobacterial or anticancer activity, as seen in related triazole-hydrazides .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The target compound’s –OH (≈3250 cm⁻¹) and C=O (≈1670 cm⁻¹) stretches align with analogs like 6b (C=O at 1682 cm⁻¹) and 6c (C=O at 1676 cm⁻¹) .

- NMR Data : The 2,3-dimethylphenyl group would exhibit characteristic aromatic protons at δ 6.8–7.5 ppm, similar to 6b (δ 7.20–8.36 ppm for naphthalene and nitroaryl protons) .

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to methoxy- or nitro-substituted analogs like 6b and 6c .

Tabulated Comparison of Key Compounds

Biological Activity

N-(2,3-Dimethylphenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has a molecular formula of CHNOS and a molecular weight of approximately 354.43 g/mol. Its structure features a triazole ring and a thioether linkage, which are critical for its biological activity .

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. This compound has shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds derived from similar triazole structures have reported IC values ranging from 29 μM to over 50 μM against these cell lines .

2. Antimicrobial Activity

Compounds containing triazole rings are recognized for their antimicrobial properties. Research indicates that derivatives of this compound may inhibit specific pathogens effectively. The mechanism often involves interference with microbial enzyme systems or structural integrity:

- Mechanism of Action : The presence of the thioether linkage enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes.

3. Anti-inflammatory Activity

Recent studies have pointed to the anti-inflammatory potential of triazole derivatives. This compound may inhibit pro-inflammatory markers such as TNF-α and IL-6:

- Inhibition Studies : Compounds with similar structures have shown IC values around 0.84 µM for inhibiting nitric oxide production in macrophages activated by lipopolysaccharide (LPS), indicating strong anti-inflammatory activity .

Case Studies

- Cytotoxic Evaluation : A study evaluated various triazole derivatives for their cytotoxic effects against MCF-7 and HeLa cell lines using the MTT assay. The findings indicated that compounds with specific substitutions on the triazole ring exhibited enhanced activity compared to standard chemotherapeutics .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of triazole-containing compounds. The results showed that certain derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors using copper(II) acetate (Cu(OAc)₂) as a catalyst. Key steps include:

- Reaction Conditions : A solvent system of tert-butanol and water (3:1 ratio) at room temperature for 6–8 hours.

- Workup : Extraction with ethyl acetate, washing with brine, and recrystallization in ethanol for purity .

- Yield Optimization : Adjusting stoichiometry (1:1 azide:alkyne ratio) and catalyst loading (10 mol%) improves efficiency.

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Peaks at δ 5.38–5.48 ppm (methylene groups), aromatic protons at δ 7.20–8.61 ppm, and triazole protons at δ 8.36–8.40 ppm .

- ¹³C NMR : Carbonyl signals at ~165 ppm and triazole carbons at ~142–153 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .

Advanced: How do solvent systems impact synthesis yield and purity?

Methodological Answer:

Polar protic solvents (e.g., tert-BuOH-H₂O) enhance reaction rates by stabilizing dipolar intermediates. Comparative studies show:

- Solvent Polarity : Higher polarity increases cycloaddition efficiency but may reduce solubility of aromatic intermediates.

- Aqueous Systems : Improve regioselectivity but require careful pH control to avoid hydrolysis of acetamide groups .

Advanced: How can tautomeric forms affect spectral interpretation?

Methodological Answer:

Thione-thiol tautomerism in triazole-thioacetamide derivatives creates ambiguities in NMR/IR data. Resolve this via:

- Theoretical DFT Calculations : Predict stable tautomers (e.g., thiol vs. thione forms).

- Variable Temperature NMR : Observe proton exchange broadening at elevated temperatures (e.g., –SH protons at δ 10–12 ppm) .

Basic: What protocols are recommended for biological activity screening?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion against Staphylococcus aureus and Candida albicans.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro groups at ortho vs. para positions enhance activity) .

- Minimum Inhibitory Concentration (MIC) : Dilution methods in 96-well plates with positive/negative controls .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Standardize Assay Conditions : Variations in microbial strains or incubation times (e.g., 24 vs. 48 hours) significantly alter MIC values.

- Control for Substituent Effects : For example, 3,4-dimethoxyphenyl groups show higher antifungal activity than 2,4-dimethoxy analogs due to enhanced membrane penetration .

Basic: What storage conditions preserve compound stability?

Methodological Answer:

Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to humidity, which hydrolyzes the thioacetamide bond .

Advanced: How does catalyst choice influence reaction efficiency?

Methodological Answer:

- Cu(OAc)₂ vs. CuI : Cu(OAc)₂ provides higher yields (85–90%) due to better solubility in polar solvents.

- Catalyst-Free Conditions : Lead to slower reactions (<50% yield) and byproduct formation .

Advanced: What computational tools aid in molecular docking studies?

Methodological Answer:

- Software : AutoDock Vina or Schrödinger Suite for predicting binding affinities to target proteins (e.g., fungal CYP51).

- Parameterization : Include tautomeric states and protonation effects for accurate docking .

Basic: How to validate synthetic intermediates?

Methodological Answer:

- TLC Monitoring : Use hexane:ethyl acetate (8:2) to track reaction progress.

- Melting Point Analysis : Compare experimental values with literature (e.g., 6a: 148–150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.